

Application Notes and Protocols for (R)-JNJ-31020028 in Calcium Mobilization Assays

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Compound of Interest

Compound Name: (R)-JNJ-31020028

Cat. No.: B3081049

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-JNJ-31020028 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3][4][5] It is a valuable pharmacological tool for investigating the physiological and pathological roles of the NPY Y2 receptor. Calcium mobilization assays are a common method to functionally characterize the activity of G protein-coupled receptors (GPCRs) like the NPY Y2 receptor. These assays measure the increase in intracellular calcium concentration following receptor activation. **(R)-JNJ-31020028** can be used in these assays to determine its potency and selectivity in blocking agonist-induced calcium influx, thereby helping to elucidate the signaling pathways of the Y2 receptor.

Note on Mechanism of Action: **(R)-JNJ-31020028** is a selective antagonist for the NPY Y2 receptor. It is not an inhibitor of the ORAI1 channel or store-operated calcium entry (SOCE). Its effect on calcium mobilization is a consequence of its blockade of the Y2 receptor, preventing the downstream signaling cascade that leads to calcium release from intracellular stores.

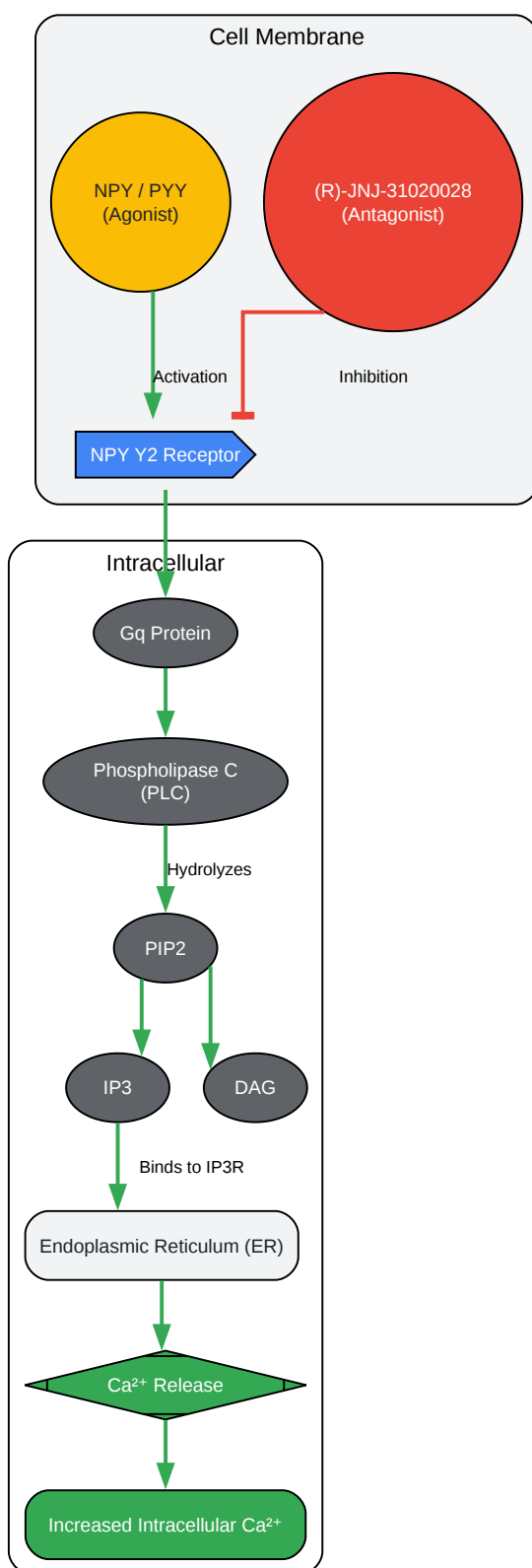
Data Presentation

Quantitative Data for (R)-JNJ-31020028

Parameter	Species	Value	Notes	Reference
pIC50	Human Y2 Receptor	8.07	Affinity determined by inhibition of PYY binding.	
pIC50	Rat Y2 Receptor	8.22	Affinity determined by inhibition of PYY binding.	
pIC50	Mouse Y2 Receptor	8.21	---	
IC50	Human Y2 Receptor	8.51 nM	---	
IC50	Rat Y2 Receptor	6.03 nM	---	
IC50	Mouse Y2 Receptor	6.17 nM	---	
pKB	Human Y2 Receptor	8.04	Functional antagonist activity determined by inhibition of PYY-stimulated calcium responses in KAN-Ts cells expressing a chimeric G protein Gqi5.	

Signaling Pathway

The following diagram illustrates the signaling pathway of the NPY Y2 receptor leading to calcium mobilization and the inhibitory action of **(R)-JNJ-31020028**.



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Caption: NPY Y2 Receptor Signaling Pathway and Inhibition by **(R)-JNJ-31020028**.

Experimental Protocols

Protocol 1: Determination of IC₅₀ of (R)-JNJ-31020028 using a Calcium Mobilization Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of **(R)-JNJ-31020028** against an NPY Y2 receptor agonist.

Materials:

- Cells expressing the human NPY Y2 receptor (e.g., KAN-Ts cells with a chimeric Gq α 5 protein)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
- Pluronic F-127
- Probenecid (optional, to prevent dye leakage)
- NPY Y2 receptor agonist (e.g., Peptide YY (PYY) or NPY)
- **(R)-JNJ-31020028**
- DMSO (for dissolving compounds)
- Black, clear-bottom 96-well or 384-well microplates
- Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

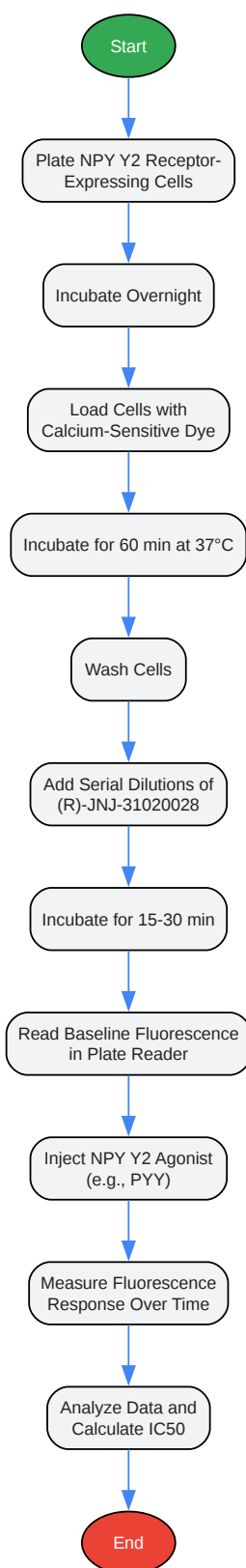
Procedure:

- Cell Culture:

- Culture the NPY Y2 receptor-expressing cells in appropriate medium supplemented with FBS.
- Plate the cells into black, clear-bottom microplates at a suitable density and allow them to adhere overnight.
- Dye Loading:
 - Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 μ M Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
 - Remove the cell culture medium from the plates and add the dye loading buffer to each well.
 - Incubate the plates at 37°C for 60 minutes in the dark.
 - After incubation, wash the cells with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.
- Compound Preparation and Addition:
 - Prepare a stock solution of **(R)-JNJ-31020028** in DMSO.
 - Perform serial dilutions of **(R)-JNJ-31020028** in assay buffer to create a concentration range (e.g., 10 μ M to 0.1 nM).
 - Add the different concentrations of **(R)-JNJ-31020028** to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
- Agonist Addition and Fluorescence Reading:
 - Prepare the NPY Y2 receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).
 - Place the microplate in the fluorescence plate reader.
 - Set the instrument to record fluorescence intensity over time.

- Establish a baseline fluorescence reading for each well.
- Inject the agonist into the wells and continue to record the fluorescence signal. The change in fluorescence corresponds to the change in intracellular calcium concentration.
- Data Analysis:
 - Determine the peak fluorescence response for each well.
 - Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
 - Plot the normalized response against the logarithm of the **(R)-JNJ-31020028** concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Diagram



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Caption: Experimental Workflow for IC50 Determination using a Calcium Mobilization Assay.

Conclusion

(R)-JNJ-31020028 is a critical tool for studying the NPY Y2 receptor. The protocols and data provided here offer a framework for utilizing this compound in calcium mobilization assays to further understand Y2 receptor pharmacology and its role in various physiological processes. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results.

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